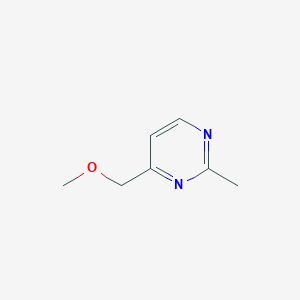
4-(Methoxymethyl)-2-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methoxymethyl)-2-methylpyrimidine is an organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant role in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methoxymethyl)-2-methylpyrimidine can be achieved through several methods. One common approach involves the reaction of 2-methylpyrimidine with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize similar reaction conditions as laboratory synthesis but are optimized for higher yields and efficiency. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 4-(Methoxymethyl)-2-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrimidine ring or the substituents, leading to different reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxymethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxymethyl group can yield methoxyacetic acid, while substitution reactions can produce various substituted pyrimidines .
Scientific Research Applications
4-(Methoxymethyl)-2-methylpyrimidine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving nucleic acid analogs and enzyme inhibitors.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 4-(Methoxymethyl)-2-methylpyrimidine involves its interaction with specific molecular targets. The methoxymethyl group can enhance the compound’s ability to bind to enzymes or receptors, influencing various biochemical pathways. For instance, it may inhibit certain enzymes by mimicking natural substrates or by binding to active sites, thereby altering the enzyme’s activity .
Comparison with Similar Compounds
2-Methylpyrimidine: Lacks the methoxymethyl group, resulting in different reactivity and applications.
4-Methoxymethylpyrimidine: Similar structure but without the methyl group at the 2-position.
4-(Methoxymethyl)-5-methylpyrimidine: Features an additional methyl group at the 5-position, leading to distinct chemical properties.
Uniqueness: 4-(Methoxymethyl)-2-methylpyrimidine is unique due to the presence of both the methoxymethyl and methyl groups, which confer specific reactivity and potential for diverse applications. Its structural features allow for targeted interactions in biological systems and versatile use in synthetic chemistry.
Properties
Molecular Formula |
C7H10N2O |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
4-(methoxymethyl)-2-methylpyrimidine |
InChI |
InChI=1S/C7H10N2O/c1-6-8-4-3-7(9-6)5-10-2/h3-4H,5H2,1-2H3 |
InChI Key |
BGYRCOYMVWYISR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=N1)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


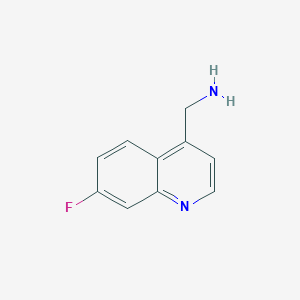
![4-(4-Bromobenzyl)-7-(3-fluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13118543.png)
![2-(Trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13118544.png)

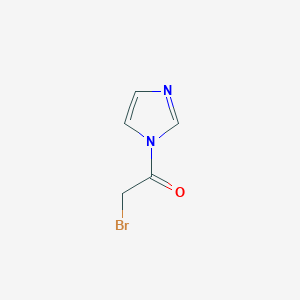


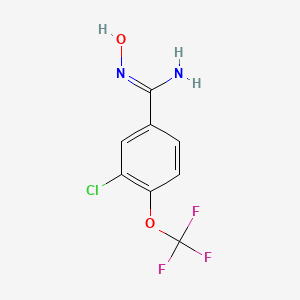
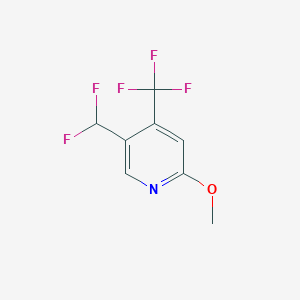

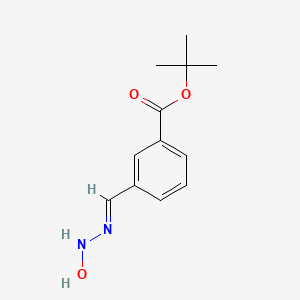
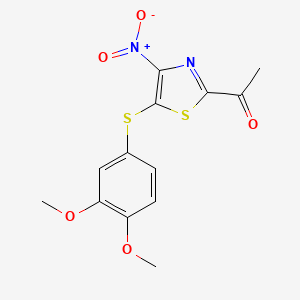

![6-Chloro-2-methylbenzo[b]thiophen-3-ol](/img/structure/B13118613.png)
